![molecular formula C19H15BrN4O B2422358 1-(4-bromophenyl)-5-(4-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1326826-77-0](/img/structure/B2422358.png)
1-(4-bromophenyl)-5-(4-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-bromophenyl)-5-(4-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” is a chemical compound with a complex structure. It is related to the class of compounds known as quinazolin-4 (3 H )-ones . The compound has a linear formula of C13H12N4O .
Synthesis Analysis
The synthesis of related compounds such as quinazolin-4 (3 H )-ones has been achieved via a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is noted for its good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis
The molecular structure of this compound is complex, with a linear formula of C13H12N4O . It is related to the class of compounds known as quinazolin-4 (3 H )-ones .Chemical Reactions Analysis
The synthesis of related compounds involves a metal-free C-3 chalcogenation of 4H-pyrido [1,2-a]pyrimidin-4-ones . This reaction is operationally simple, can be executed in gram scale, and highlights broad functional group tolerance .Physical And Chemical Properties Analysis
The compound has a molecular weight of 240.267 . Other physical and chemical properties are not specified in the available resources.Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
- This compound has been involved in the synthesis of novel dihydropyrazolo[1,5-c]pyrimidin-7(3H)-one/thione derivatives, showing potential for diverse biological activities including antiviral, antibacterial, antitumor, and anti-inflammatory effects (Önal, Ceran, & Şahin, 2008).
Anticancer and Anti-Inflammatory Properties
- Pyrazolo[3,4-d]pyrimidin-4-one derivatives, including similar structures to the mentioned compound, have demonstrated significant anticancer and anti-inflammatory activities. This includes synthesis and evaluation of novel derivatives for their biological effects (El-Tombary, 2013).
Anticancer Activity and 5-Lipoxygenase Inhibition
- Certain pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and evaluated for their potential as anticancer agents and 5-lipoxygenase inhibitors. This highlights the versatility and pharmacological importance of the pyrazolo[3,4-d]pyrimidine structure (Rahmouni et al., 2016).
Molecular Structure and Interactions
- Research on similar compounds, such as 2-(4-bromophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine, has focused on understanding molecular structures and interactions, crucial for potential drug design and synthesis (Portilla et al., 2005).
Synthesis and Computational Analysis
- The synthesis of related pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives and their computational analysis have been explored. These studies are vital for understanding the electronic and structural properties that contribute to biological activity (Saracoglu, Kokbudak, & imen and Kandemirli, 2019).
Antimicrobial Application
- Some derivatives of pyrazolo[3,4-d]pyrimidin-4-one have been investigated for their antimicrobial activity, indicating the potential for developing new antimicrobial agents (Abunada et al., 2008).
Safety And Hazards
Propiedades
IUPAC Name |
1-(4-bromophenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4O/c1-13-2-4-14(5-3-13)11-23-12-21-18-17(19(23)25)10-22-24(18)16-8-6-15(20)7-9-16/h2-10,12H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIJJDSVMKATLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-5-(4-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

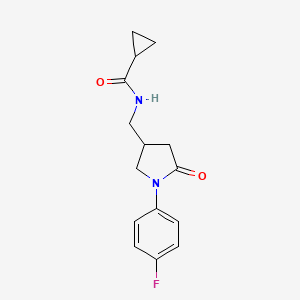
![2-(2-(indolin-1-yl)-2-oxoethoxy)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2422277.png)
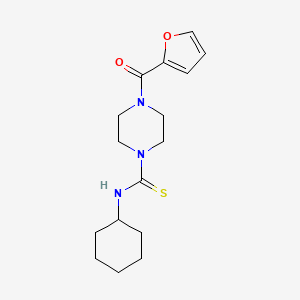
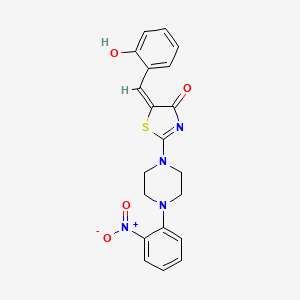
![2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propylacetamide](/img/structure/B2422284.png)
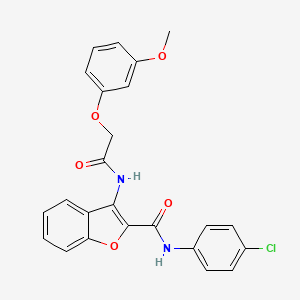
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide](/img/structure/B2422287.png)
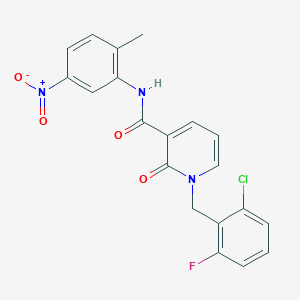
![2-({[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol](/img/structure/B2422290.png)
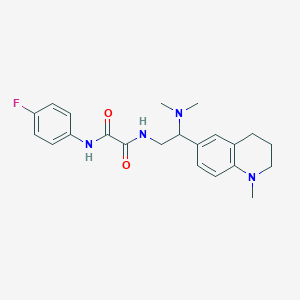
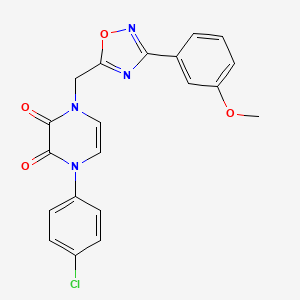
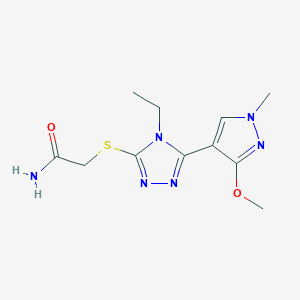
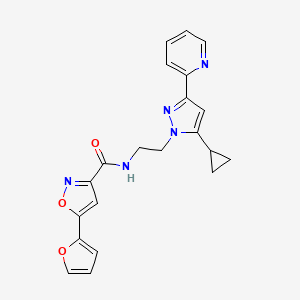
![4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]phenyl acetate](/img/structure/B2422298.png)